molecular formula C11H14N2OS B2639381 3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-imine CAS No. 1286722-52-8

3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-imine

Cat. No.: B2639381
CAS No.: 1286722-52-8
M. Wt: 222.31
InChI Key: IWKPDYFXGZYGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-imine is a chemical compound with a unique structure that includes a benzothiazole ring, a methoxyethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-imine typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring. The methoxyethyl group can be introduced through alkylation reactions using suitable alkyl halides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Lacks the methoxyethyl group, making it less versatile in certain applications.

    6-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine: Similar structure but without the methoxyethyl group.

    3-(2-Methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-imine: Similar but lacks the methyl group at position 6.

Uniqueness

The presence of both the methoxyethyl and methyl groups in 3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-imine imparts unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-8-3-4-9-10(7-8)15-11(12)13(9)5-6-14-2/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKPDYFXGZYGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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